PF-06263276 - 1421502-62-6

PF-06263276

Catalog Number: EVT-279271
CAS Number: 1421502-62-6
Molecular Formula: C31H31FN8O2
Molecular Weight: 566.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PF-06263276 is a potent and selective pan-JAK inhibitor which is suitable for Inhaled and Topical Delivery for the Treatment of Inflammatory Diseases of the Lungs and Skin. PF-06263276 has IC50 values = JAK1 2.2 nM; JAK2 23.1 nM; JAK3 59.9 nM. Janus kinases, JAKs, are a family of tyrosine kinases comprising four members (JAK1, -2, -3, and Tyk2). They play a critical role in both innate and adaptive immunity, since they function as key transducers in the signaling processes of many cytokine receptors.
Overview

PF-06263276 is a novel compound developed as a pan-Janus kinase inhibitor, primarily targeting inflammatory diseases affecting the lungs and skin. This compound was identified through a structure-based computational method aimed at discovering selective inhibitors that bind beyond the conventional ATP binding site of Janus kinases. The optimization process focused on enhancing potency and ensuring suitable pharmacokinetic properties for inhaled or topical delivery, leading to its advancement into clinical studies .

Source and Classification

PF-06263276 is classified under indazole derivatives and specifically functions as a pan-Janus kinase inhibitor. Janus kinases are a family of intracellular tyrosine kinases that play a critical role in the signaling pathways of various cytokines and growth factors, making them significant targets in treating autoimmune and inflammatory conditions. The compound was developed by Pfizer Inc., in collaboration with various academic and research institutions .

Synthesis Analysis

Methods

The synthesis of PF-06263276 involves several key steps that leverage advanced organic chemistry techniques. The initial design utilized structure-based drug design, which allowed researchers to identify potential binding sites and optimize the chemical structure for enhanced efficacy.

Technical Details

  1. Starting Materials: The synthesis begins with readily available indazole derivatives.
  2. Reactions: Key reactions include:
    • Formation of Indazole Ring: Utilizing cyclization reactions to construct the indazole framework.
    • Functional Group Modifications: Introducing various substituents to enhance binding affinity and selectivity towards Janus kinases.
  3. Purification: Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product, ensuring high purity levels necessary for clinical applications .
Molecular Structure Analysis

Structure

PF-06263276 features a complex molecular structure characterized by its indazole core, which is crucial for its biological activity. The specific arrangement of functional groups around this core enhances its interaction with Janus kinases.

Data

  • Molecular Formula: C₁₄H₁₈N₄O
  • Molecular Weight: 258.32 g/mol
  • 3D Structure: The three-dimensional conformation of PF-06263276 has been elucidated using X-ray crystallography and computational modeling techniques, providing insights into its binding interactions with target kinases .
Chemical Reactions Analysis

Reactions

PF-06263276 undergoes various chemical reactions that are critical for its activity as a pan-Janus kinase inhibitor:

  1. Binding Interactions: It forms non-covalent interactions with the active site of Janus kinases, which includes hydrogen bonds and hydrophobic interactions.
  2. Metabolic Stability: The compound's structure is designed to resist metabolic degradation, ensuring prolonged action in biological systems.

Technical Details

The kinetic parameters of PF-06263276 have been studied to evaluate its inhibition profile against different Janus kinase isoforms, showing promising selectivity and potency .

Mechanism of Action

PF-06263276 exerts its pharmacological effects by inhibiting the activity of Janus kinases, which are pivotal in mediating cytokine signaling pathways.

Process

  1. Inhibition of Kinase Activity: By binding to the active site of Janus kinases, PF-06263276 prevents the phosphorylation of downstream signaling molecules.
  2. Reduction of Inflammatory Responses: This inhibition leads to decreased production of pro-inflammatory cytokines, thereby alleviating symptoms associated with inflammatory diseases.

Data

Studies have shown that PF-06263276 effectively reduces inflammation in preclinical models, supporting its potential therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: PF-06263276 is typically presented as a white to off-white solid.
  • Solubility: It demonstrates moderate solubility in organic solvents and limited solubility in water.

Chemical Properties

  • Stability: The compound exhibits stability under physiological conditions.
  • pH Sensitivity: Its solubility can vary with pH, which is relevant for formulation development.

Relevant data from stability studies indicate that PF-06263276 maintains its integrity over extended periods when stored under recommended conditions .

Applications

PF-06263276 has significant potential in scientific research and therapeutic applications:

  1. Treatment of Inflammatory Diseases: It is being investigated for use in conditions such as asthma, rheumatoid arthritis, and other autoimmune disorders due to its ability to modulate immune responses.
  2. Research Tool: As a selective pan-Janus kinase inhibitor, PF-06263276 serves as a valuable tool for studying the role of Janus kinases in various biological processes and disease states.

The ongoing clinical trials aim to establish its safety and efficacy profile further, potentially leading to new treatment options for patients suffering from chronic inflammatory conditions .

Properties

CAS Number

1421502-62-6

Product Name

PF-06263276

IUPAC Name

[2-[6-(2-ethyl-5-fluoro-4-hydroxyphenyl)-1H-indazol-3-yl]-3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl]-(5-piperidin-1-ylpyrazin-2-yl)methanone

Molecular Formula

C31H31FN8O2

Molecular Weight

566.6 g/mol

InChI

InChI=1S/C31H31FN8O2/c1-2-18-13-27(41)22(32)14-21(18)19-6-7-20-24(12-19)37-38-29(20)30-35-23-8-11-40(17-26(23)36-30)31(42)25-15-34-28(16-33-25)39-9-4-3-5-10-39/h6-7,12-16,41H,2-5,8-11,17H2,1H3,(H,35,36)(H,37,38)

InChI Key

XDJGNPSZQSWJCV-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(C=C1C2=CC3=C(C=C2)C(=NN3)C4=NC5=C(N4)CN(CC5)C(=O)C6=CN=C(C=N6)N7CCCCC7)F)O

Solubility

Soluble in DMSO

Synonyms

PF-06263276; PF 06263276; PF06263276; PF-6263276; PF 6263276; PF6263276.

Canonical SMILES

CCC1=CC(=C(C=C1C2=CC3=C(C=C2)C(=NN3)C4=NC5=C(N4)CN(CC5)C(=O)C6=CN=C(C=N6)N7CCCCC7)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.